1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea
Description
1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidinones
Properties
IUPAC Name |
1-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-26-15-7-5-14(6-8-15)21-19(25)22-17-13(3)20-16-11-12(2)9-10-23(16)18(17)24/h5-11H,4H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUACJRTLOSERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(N=C3C=C(C=CN3C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea typically involves the following steps:
Formation of the pyrido[1,2-a]pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2,8-dimethylpyridine and a suitable carbonyl compound.
Introduction of the urea moiety: The urea group can be introduced by reacting the pyrido[1,2-a]pyrimidinone intermediate with an isocyanate derivative, such as 4-ethoxyphenyl isocyanate, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest activity against various diseases, including cancer and infectious diseases.
Case Study: Anticancer Activity
Research has shown that derivatives of pyrido[1,2-a]pyrimidine exhibit significant antiproliferative activity against human cancer cell lines. A study tested several compounds with similar structures against the National Cancer Institute's NCI-60 human cancer cell lines, revealing promising results for certain derivatives .
Biological Assays
In biological research, this compound can be utilized to study its effects on specific biological pathways. Its interactions with enzymes and receptors can provide insights into its mechanism of action.
Mechanism of Action
The mechanism involves binding to specific molecular targets, which may modulate biological pathways relevant to disease progression. This aspect is crucial for understanding its potential therapeutic applications.
Material Science
Due to its unique properties, 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea could be explored for the development of new materials. Its chemical stability and reactivity may allow it to be used in creating polymers or other advanced materials.
Industrial Applications
In industrial settings, this compound could serve as a precursor for synthesizing more complex molecules or as an intermediate in various chemical processes. Its versatility makes it a candidate for further exploration in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-phenylurea: Similar structure but lacks the ethoxy group.
1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)urea: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs, making it a compound of interest for further research and development.
Biological Activity
The compound 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea is a member of the pyrido[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a pyrido[1,2-a]pyrimidine core with an ethoxyphenyl urea moiety. Its molecular formula is , and it has a molecular weight of 320.37 g/mol. The presence of the dimethyl and oxo groups enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties.
- Receptor Modulation : It interacts with receptors that are overexpressed in certain cancers, potentially modulating their activity and influencing tumor growth.
Anticancer Properties
Several studies have explored the anticancer potential of pyrido[1,2-a]pyrimidine derivatives:
- Targeting EPH Receptors : Research indicates that derivatives with similar structures can effectively target the ephrin receptor (EPH) family, which is implicated in tumorigenesis. For instance, a study demonstrated that compounds targeting EPH receptors exhibited significant cytotoxic effects on cancer cell lines .
- Inhibition of Kinases : The compound may also inhibit various kinases involved in cancer progression. For example, similar compounds have shown effectiveness against tyrosine kinases associated with aggressive cancer phenotypes .
Other Biological Activities
Beyond anticancer effects, these compounds exhibit other biological activities:
- Antimicrobial Activity : Some studies suggest that pyrido[1,2-a]pyrimidines possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : Compounds in this class have been reported to exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of a series of pyrido[1,2-a]pyrimidine derivatives including the target compound. The results indicated that compounds with an ethoxy group exhibited enhanced potency against breast cancer cell lines compared to their methylated counterparts. The study concluded that structural modifications significantly influence biological activity .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of dihydrofolate reductase (DHFR) by pyrido[1,2-a]pyrimidines. The results showed that specific substitutions at the 8-position increased binding affinity and inhibitory activity against DHFR, suggesting a promising avenue for developing antifolate drugs .
Comparative Analysis Table
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | EPH receptor inhibition |
| Compound B | Antimicrobial | Cell wall synthesis inhibition |
| Target Compound | Anticancer & Anti-inflammatory | Kinase inhibition & Cytokine modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
